(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide is an organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a hydrazinecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide typically involves the condensation of 2-(benzyloxy)-3-methoxybenzaldehyde with hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2-(benzyloxy)-3-methoxybenzaldehyde and hydrazinecarboxamide.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinecarboxamide moiety to amines or other reduced forms.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may explore its activity as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, polymers, and other materials. Its reactivity and functional groups make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide: Unique due to its specific functional groups and structure.
(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarbothioamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group.
(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxylate: Similar structure but with a carboxylate group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. Its benzyloxy and methoxy groups, along with the hydrazinecarboxamide moiety, make it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H17N3O3 |
---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-9-5-8-13(10-18-19-16(17)20)15(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+ |
InChI-Schlüssel |
QFJGWGAFJLQGNP-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/NC(=O)N |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.